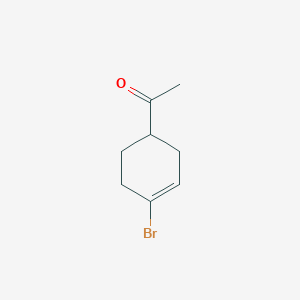
1-(4-Bromocyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromocyclohex-3-en-1-yl)ethanone is a useful research compound. Its molecular formula is C8H11BrO and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms : One study focused on the reaction mechanism and regioselectivity of cyclohex-3-en-1-yl ethanone derivatives synthesized via a Diels-Alder reaction, exploring various reaction channels and their energy profiles using density functional theory (Haghdadi, Ahmadpour, & Bosra, 2014). Additionally, research on the synthesis of functionally substituted 1,2,3-triazoles has utilized derivatives of ethanone, demonstrating the compound's relevance in synthetic organic chemistry (Golobokova, Proidakov, & Kizhnyaev, 2020).
Molecular Structure Analysis : Studies on the molecular structure of adamantylacetophenones and their photochemical properties have provided insights into the conformation and reactivity of similar ethanone compounds (Fu, Scheffer, Trotter, & Yang, 1998). This research is crucial for understanding the fundamental aspects of chemical reactions involving ethanone derivatives.
Spectroscopic Studies : The spectral properties of brominated ethanone derivatives have been analyzed, correlating their spectral group frequencies with substituent effects. This type of research is vital for the characterization of new compounds and understanding their electronic structures (Thirunarayanan, 2013).
Photochemical Applications : The study of photoinduced oxidative annulation of butane-1,3-diones and related compounds, exploring the phenomenon of excited-state intramolecular proton transfer, is an example of research where ethanone derivatives find application in photochemistry (Jin Zhang et al., 2017).
Hydrogen-Bonding Analysis : Research on the hydrogen-bonding patterns in enaminones, including ethanone analogues, provides valuable insights into the molecular interactions and stability of these compounds, which is crucial for their application in different chemical contexts (Balderson, Fernandes, Michael, & Perry, 2007).
Antibacterial Agent Synthesis : Ethanone derivatives have been synthesized and evaluated for their antibacterial activity, indicating their potential application in pharmaceutical and medicinal chemistry (Chinnayya et al., 2022).
Antimicrobial Activity Research : The synthesis and study of the antimicrobial activity of ethanone-based heterocyclic compounds highlight their use in drug research and development (Wanjari, 2020).
Mechanism of Action
Target of Action
1-(4-Bromocyclohex-3-en-1-yl)ethanone is a carbocyclic nucleoside
Mode of Action
As a carbocyclic nucleoside, it may mimic the structure of natural nucleosides and interfere with the processes of DNA and RNA synthesis .
Biochemical Pathways
This compound is an intermediate in the synthesis of 6-chloropurine and purines . It reacts with hydrochloric acid to form methyl benzoate, which is then reacted with benzoic acid to form benzoylated purines . These reactions suggest that the compound may play a role in the purine metabolic pathway.
Result of Action
This compound has been shown to have antiviral activity against adenine and guanine that may be due to its ability to inhibit their incorporation into DNA or RNA . This suggests that the compound may interfere with the replication of certain viruses, thereby inhibiting their proliferation.
Biochemical Analysis
Biochemical Properties
1-(4-Bromocyclohex-3-en-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the synthesis of 6-chloropurine and other purines. It interacts with enzymes such as hydrochloric acid to form methyl benzoate, which is then further reacted with benzoic acid to form benzoylated purines . Additionally, this compound has been shown to inhibit the incorporation of adenine and guanine into DNA or RNA, suggesting its potential antiviral activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit the incorporation of adenine and guanine into nucleic acids can lead to disruptions in DNA and RNA synthesis, thereby affecting cell function and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as nucleosides and purines. The compound acts as an intermediate in the synthesis of 6-chloropurine and other purines, reacting with hydrochloric acid to form methyl benzoate, which is then further reacted with benzoic acid to form benzoylated purines . Additionally, this compound has been shown to inhibit the incorporation of adenine and guanine into DNA or RNA, suggesting its potential antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit antiviral activity by inhibiting the incorporation of adenine and guanine into nucleic acids. At higher doses, it may cause toxic or adverse effects, such as disruptions in DNA and RNA synthesis, leading to cellular dysfunction and potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of purines and purine derivatives. It interacts with enzymes such as hydrochloric acid to form methyl benzoate, which is then further reacted with benzoic acid to form benzoylated purines . These metabolic pathways are crucial for the compound’s antiviral activity and its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to inhibit the incorporation of adenine and guanine into nucleic acids suggests that it may be localized in the nucleus, where DNA and RNA synthesis occur .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA and RNA synthesis. The compound’s ability to inhibit the incorporation of adenine and guanine into nucleic acids suggests that it may be targeted to the nucleus through specific targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(4-bromocyclohex-3-en-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYGUCXBQSIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743092 |
Source


|
| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651358-93-9 |
Source


|
| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
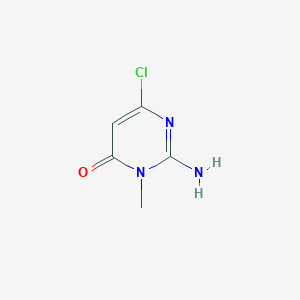
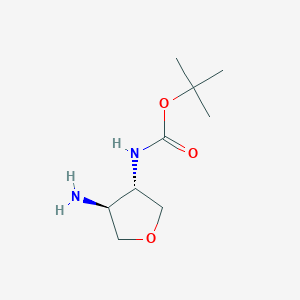

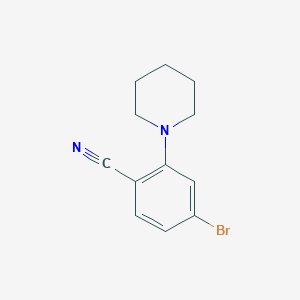
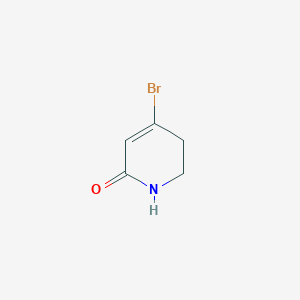
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)


![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)


![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
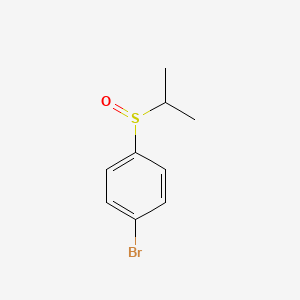
![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)
